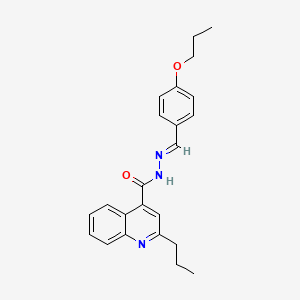
1-(2-furylmethyl)-2,6-dimethyl-4(1H)-pyridinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-furylmethyl)-2,6-dimethyl-4(1H)-pyridinethione involves multiple steps, including the transformation of homo-4-pyrone derivatives into 2-furylacetone derivatives through acid-catalyzed reactions. Additionally, transformations involving furan and pyridine rings have been explored, where bromination and nitrations are highlighted, but specific electrophilic substitution reactions such as acetylation and chloromethylation do not proceed as expected (Prostakov et al., 1982).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals significant insights into the spatial arrangement and bonding patterns. For example, the structure of 1-Hydroxy-2(1H)-pyridinethione has been elucidated through crystallographic studies, showing the presence of intramolecular hydrogen bonds and a three-dimensional network formed via C-H...S interactions (Bond & Jones, 1999).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-furylmethyl)-2,6-dimethyl-4(1H)-pyridinethione and its analogs encompass a wide range of transformations. Notably, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols highlight the compound's potential as a chain-breaking antioxidant, demonstrating its versatility in chemical reactions (Wijtmans et al., 2004).
Scientific Research Applications
Synthesis and Polymerization Catalysts
Research involving metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which are structurally related to the query compound, showcases their application in the synthesis and catalytic behavior towards polymerization of ε-caprolactone and l-lactide. These complexes, especially those attached to magnesium, demonstrated higher activity, indicating their potential in developing advanced materials through polymerization processes (Wang et al., 2012).
Superbases Studies
A study on the basicity of 2,6-disubstituted pyridines, closely related to the compound of interest, explored their potential as superbases. These compounds were evaluated for their proton affinities, revealing the enhancement of basicity through specific structural modifications. This research provides insight into the design of new bases for chemical synthesis (Bachrach & Wilbanks, 2010).
Fluorescence and Complexation Studies
Complexes with furyl-substituted 3-hydroxychromone, structurally related to the query compound, were synthesized and characterized, showcasing their fluorescence properties. These studies indicate potential applications in developing fluorescent materials and sensors (Camargo, 2021).
Antitubercular and Antimicrobial Activity
Synthesis of N-aryl-1,4-dihydropyridines containing the furyl nucleus, related to the compound , demonstrated a broad range of biological activities. These compounds were evaluated for their antitubercular and antimicrobial activities, highlighting their potential in medicinal chemistry and drug development (Rokad et al., 2009).
Environmental and Chemical Reactivity
Studies on the reactivity of methylparathion with palladium aryl oxime metallacycle, involving pyridine, shed light on the environmental and chemical reactivity of such compounds. This research contributes to understanding the detoxification and degradation processes of environmental pollutants (Kim & Gabbai, 2004).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-2,6-dimethylpyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-9-6-12(15)7-10(2)13(9)8-11-4-3-5-14-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQTOFCDKOODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C=C(N1CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-2,6-dimethylpyridine-4(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)
![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)
![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)